4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure containing sulfur and nitrogen heteroatoms. This compound features a cyclobutylmethyl group at position 4 and a 2,5-dimethylphenyl substituent at position 2 (Figure 1).
Properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(2,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-10-11-15(2)18(12-14)22-20(23)21(13-16-6-5-7-16)17-8-3-4-9-19(17)26(22,24)25/h3-4,8-12,16H,5-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWHCVXGPMBJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiadiazine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Cyclobutylmethyl vs.
- Trione vs. Dione Systems : The trione moiety (three ketones) in the target compound could enhance hydrogen-bonding interactions with biological targets compared to dione derivatives (e.g., ), improving binding affinity.
- Fluorine and Chlorine Effects : Fluorinated (e.g., ) and chlorinated (e.g., ) analogues exhibit improved metabolic stability and lipophilicity, which the target compound lacks.
Physicochemical and Crystallographic Properties
The crystal structure of 3-(6-fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione reveals intramolecular N–H⋯O hydrogen bonds and a dihedral angle of 54.28° between the chromone and benzothiadiazine planes . Such structural features influence solubility and packing efficiency, which are critical for formulation.
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